molecular formula C12H10ClNO2S B185967 Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-10-3

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No. B185967
CAS RN: 350997-10-3
M. Wt: 267.73 g/mol
InChI Key: MMDGBRSRVRPRMY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-10-3. It has a molecular weight of 267.74 and its IUPAC name is methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate .


Synthesis Analysis

Thiophene derivatives, including “Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Antinociceptive Activity

Thiophene derivatives have been studied for their potential antinociceptive effects, which could make them useful in the development of new pain relief medications. While specific data on Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is not readily available, similar compounds have shown promising results in this field .

Analgesic Activity

Similar to antinociceptive properties, some thiophene derivatives have been evaluated for their analgesic activity. This suggests that Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate could potentially be used in creating new analgesic drugs .

Antimicrobial Properties

Thiophene derivatives are known to possess antimicrobial properties, which could make them valuable in the fight against infectious diseases. They could be used to develop new antibiotics or as additives to enhance the efficacy of existing treatments .

Antitumor Activity

Research has indicated that certain thiophene derivatives can exhibit antitumor activity, suggesting a potential use for Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in cancer research, particularly in developing treatments or studying cancer cell biology .

Biological Activity Enhancement

Thiophene-based analogs are of interest due to their wide range of biological effects. They are often used by medicinal chemists to develop compounds with enhanced biological activity, which could include Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate .

Anti-inflammatory Properties

Some thiophene derivatives have shown anti-inflammatory properties, which could be applied in creating new anti-inflammatory drugs or studying inflammatory processes in the body .

Antihypertensive Effects

The potential antihypertensive effects of thiophene derivatives could lead to their use in cardiovascular research and drug development for treating high blood pressure .

Material Science Applications

Beyond medical applications, thiophene derivatives have uses in material science, such as inhibitors of metal corrosion or in the fabrication of light-emitting diodes (LEDs). This suggests a possible research application for Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in developing new materials or enhancing existing ones .

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBRSRVRPRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353986
Record name methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

CAS RN

350997-10-3
Record name Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-10-3
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